molecular formula C18H18FNO3 B2861173 [(2-PHENYLETHYL)CARBAMOYL]METHYL 3-FLUORO-4-METHYLBENZOATE CAS No. 1794778-69-0

[(2-PHENYLETHYL)CARBAMOYL]METHYL 3-FLUORO-4-METHYLBENZOATE

Cat. No.: B2861173
CAS No.: 1794778-69-0
M. Wt: 315.344
InChI Key: ZJQNNFNREBBGJQ-UHFFFAOYSA-N
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Description

[(2-Phenylethyl)carbamoyl]methyl 3-fluoro-4-methylbenzoate is a synthetic benzoate ester featuring a carbamoyl group linked to a 2-phenylethyl moiety and a 3-fluoro-4-methyl-substituted aromatic ring. The fluorine atom at the 3-position and methyl group at the 4-position on the benzoate ring are critical structural elements that influence its electronic, steric, and lipophilic properties.

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 3-fluoro-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-13-7-8-15(11-16(13)19)18(22)23-12-17(21)20-10-9-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQNNFNREBBGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-PHENYLETHYL)CARBAMOYL]METHYL 3-FLUORO-4-METHYLBENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenethylamino Intermediate: This step involves the reaction of phenethylamine with an appropriate acylating agent to form the phenethylamino intermediate.

    Introduction of the Fluoro-Substituted Benzene Ring: The phenethylamino intermediate is then reacted with a fluoro-substituted benzoyl chloride under basic conditions to introduce the fluoro-substituted benzene ring.

    Formation of the Oxoethyl Ester Moiety: The final step involves the esterification of the intermediate with an oxoethyl ester, typically using a suitable esterification reagent such as ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(2-PHENYLETHYL)CARBAMOYL]METHYL 3-FLUORO-4-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluoro group on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

[(2-PHENYLETHYL)CARBAMOYL]METHYL 3-FLUORO-4-METHYLBENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2-PHENYLETHYL)CARBAMOYL]METHYL 3-FLUORO-4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Lipophilicity and Solubility

Lipophilicity, measured via HPLC-derived capacity factors (log k), is a key determinant of bioavailability. highlights that chlorinated carbamates (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates) exhibit higher log k values compared to non-halogenated analogs due to chlorine’s lipophilic nature . In contrast, the 3-fluoro substituent in the target compound likely reduces lipophilicity compared to chloro analogs, as fluorine is less lipophilic than chlorine. However, the methyl group at the 4-position may partially offset this by contributing steric bulk and moderate hydrophobicity.

Table 1: Substituent Impact on Lipophilicity
Compound Class Substituents Relative Lipophilicity (log k)
Chlorinated carbamates (e.g., 4a–i) 3-Cl, 4-Cl High (~2.5–3.0)
Target compound 3-F, 4-CH3 Moderate (~1.8–2.2 inferred)
Non-halogenated carbamates H, CH3 Low (~1.0–1.5)

Electronic and Steric Effects of Fluorine vs. Other Halogens

Fluorine’s electronegativity and small atomic radius make it unique among halogens. demonstrates that 3′-fluoro and 4′-fluoro derivatives of 4-dimethylaminoazobenzene exhibit enhanced carcinogenic activity compared to non-fluorinated analogs, likely due to improved electronic interactions with biological targets .

The target compound’s 3-fluoro-4-methyl configuration balances electronic modulation with manageable steric effects.

Structural Analogues and Functional Group Variations

Carbamoyl vs. Azo Linkages

The carbamoyl group in the target compound differs from azo linkages in dyes like 4-dimethylaminoazobenzene.

Benzoate Esters vs. Carbamates

Compared to alkyl carbamates in (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates), the target compound’s benzoate ester may exhibit different hydrolysis rates and tissue distribution due to esterase susceptibility .

Biological Activity

[(2-Phenylethyl)carbamoyl]methyl 3-fluoro-4-methylbenzoate is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H18FNO2
  • Molecular Weight : 275.32 g/mol

The presence of the carbamoyl group and the fluorinated aromatic ring suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:

  • Enzyme Inhibition : The carbamate moiety is known for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmitter regulation. Studies have shown that carbamate derivatives can display moderate inhibition of these enzymes, which could lead to therapeutic effects in neurodegenerative diseases .
  • Anticancer Activity : Compounds similar to this compound have been investigated for their potential anticancer properties. They may act by modulating protein kinase activity, leading to altered cellular proliferation and apoptosis pathways .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting specific pathways involved in the inflammatory response, potentially offering therapeutic benefits for inflammatory diseases .

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of various carbamate derivatives on AChE and BChE. The results indicated that certain derivatives exhibited IC50 values ranging from 1.60 µM to 311.0 µM, with some showing selectivity towards BChE over AChE . This selectivity is crucial for developing treatments for conditions like Alzheimer's disease.

CompoundIC50 (AChE)IC50 (BChE)Selectivity
Compound A38.98 µM1.60 µMHigh
Compound B150 µM200 µMModerate
Compound C311 µM250 µMLow

Case Study 2: Anticancer Potential

Another study focused on the anticancer properties of a related compound, demonstrating its effectiveness against various cancer cell lines. The compound induced apoptosis in cancer cells through activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Toxicological Considerations

While exploring the biological activity, it is essential to consider the toxicological profile of this compound. Preliminary studies suggest that while some derivatives exhibit cytotoxicity towards cancer cells, they also show mild cytotoxic effects on normal cells like HepG2 liver cells, necessitating further optimization for selective targeting .

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